molecular formula C13H15ClFNO3 B4738117 4-[2-(2-chloro-4-fluorophenoxy)propanoyl]morpholine

4-[2-(2-chloro-4-fluorophenoxy)propanoyl]morpholine

Cat. No. B4738117
M. Wt: 287.71 g/mol
InChI Key: VBHINLQWQFJWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-chloro-4-fluorophenoxy)propanoyl]morpholine is a chemical compound that belongs to the class of morpholine-based drugs. It is commonly known as CFPM and is used in scientific research for its unique properties.

Mechanism of Action

CFPM inhibits the activity of certain enzymes by binding to their active sites. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. CFPM also inhibits the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids in the body. This inhibition of FAAH can lead to an increase in the levels of endocannabinoids, which can have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
CFPM has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which can make it a potential candidate for the development of new drugs for the treatment of various diseases. CFPM has also been shown to have anti-cancer effects, which can make it a potential candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of CFPM is its unique structure, which makes it a useful tool for studying the role of various enzymes and proteins in biological systems. CFPM has been shown to be a potent inhibitor of certain enzymes, which can make it a useful tool for the development of new drugs. However, one of the limitations of CFPM is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of CFPM in scientific research. One potential direction is the development of new drugs for the treatment of various diseases based on the inhibition of specific enzymes. Another potential direction is the use of CFPM in the development of new anti-cancer drugs. Additionally, CFPM could be used in the study of the endocannabinoid system and its role in various physiological processes.

Scientific Research Applications

CFPM has been widely used in scientific research due to its unique properties. It has been used as a tool to study the role of various proteins and enzymes in biological systems. CFPM has been used in research related to cancer, inflammation, and cardiovascular diseases. Studies have shown that CFPM can inhibit the activity of certain enzymes, which can lead to the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO3/c1-9(13(17)16-4-6-18-7-5-16)19-12-3-2-10(15)8-11(12)14/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHINLQWQFJWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenoxy)-1-(morpholin-4-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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